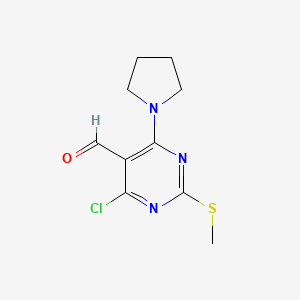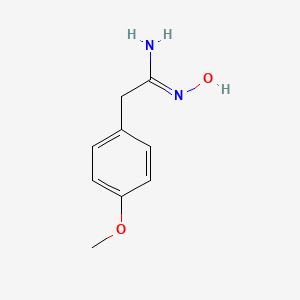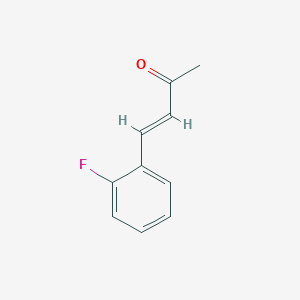
4-(2-Fluorophenyl)but-3-en-2-one
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 4-(2-Fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This method involves the reaction of a fluorinated benzaldehyde with a phosphonium ylide to form the desired enone. The reaction is typically carried out under mild conditions, making it an efficient and environmentally friendly approach .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Wittig reactions, utilizing automated systems to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for the efficient production of this compound.
化学反応の分析
Types of Reactions: 4-(2-Fluorophenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives under appropriate conditions.
Substitution: The enone can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon of the carbonyl group.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH₄), cerium chloride (CeCl₃), methanol (CH₃OH).
Oxidation: Various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, or organometallic reagents.
Major Products:
Reduction: 4-(2-Fluorophenyl)but-3-en-2-ol.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(2-Fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and enone derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving enones.
Industry: Used in the synthesis of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Fluorophenyl)but-3-en-2-one involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, the compound acts as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
4-Phenylbut-3-en-2-one: Lacks the fluorine substituent, which can significantly alter its reactivity and properties.
4-(4-Fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in a different position, leading to different chemical behavior.
4-(2-Chlorophenyl)but-3-en-2-one: Contains a chlorine atom instead of fluorine, which can affect its reactivity and applications.
Uniqueness: 4-(2-Fluorophenyl)but-3-en-2-one is unique due to the presence of the fluorine atom, which can enhance its stability, alter its electronic properties, and influence its reactivity. This makes it a valuable compound in various fields, including organic synthesis and materials science.
特性
IUPAC Name |
(E)-4-(2-fluorophenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZCIZDIGXGYDS-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10876253 | |
| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-80-8, 148775-25-1 | |
| Record name | 4-(2-Fluorophenyl)but-3-en-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002143808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-4-(2-fluorophenyl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


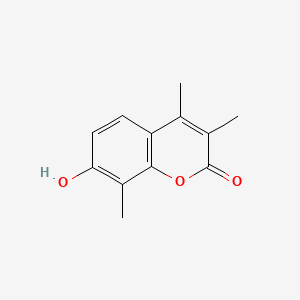

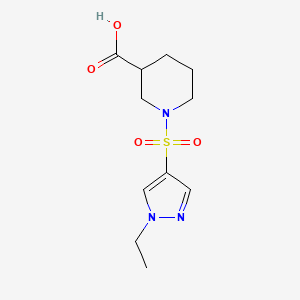




![3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic acid](/img/structure/B1310019.png)



